4-(4-Methoxyphenyl)-1-butanol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8,12H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIBHZIXCLTLNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200286 | |

| Record name | 4-(4-Methoxyphenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52244-70-9 | |

| Record name | 4-Methoxybenzenebutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52244-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybenzenebutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052244709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52244-70-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Methoxyphenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-methoxyphenyl)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methoxybenzenebutanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMU2T7GN3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Methoxyphenyl)-1-butanol: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Methoxyphenyl)-1-butanol, a valuable intermediate in the fields of fragrance, antimicrobial agents, and pharmaceutical development.[1] This document details the chemical structure and physical properties of the compound. A primary focus is a detailed, two-step synthesis protocol, commencing with the synthesis of the precursor, 4-(4-methoxyphenyl)butanoic acid, followed by its reduction to the target alcohol. This guide includes explicit experimental procedures, quantitative data, and characterization information to support researchers in the replication and optimization of these processes.

Compound Structure and Properties

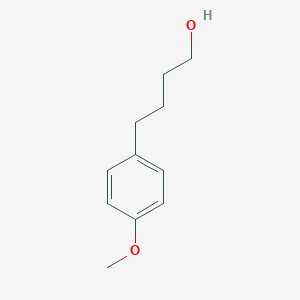

4-(4-Methoxyphenyl)-1-butanol is a colorless to light yellow liquid with the chemical formula C₁₁H₁₆O₂.[1][2] It consists of a butanol chain attached to a phenyl ring, which is substituted with a methoxy group at the para position.

Chemical Structure:

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 4-(4-Methoxyphenyl)-1-butanol

| Property | Value | Reference |

| CAS Number | 52244-70-9 | [3][4][5] |

| Molecular Formula | C₁₁H₁₆O₂ | [3][4][5] |

| Molecular Weight | 180.24 g/mol | [3][5] |

| Appearance | Colorless to light yellow liquid/solid | [2][3] |

| Melting Point | 3-4 °C | [3] |

| Boiling Point | 160-161 °C at 8 mmHg | [3] |

| Density | 1.042 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.526 | [3] |

| Solubility | Sparingly soluble in water. | [1] |

Synthesis of 4-(4-Methoxyphenyl)-1-butanol

The primary synthetic route to 4-(4-Methoxyphenyl)-1-butanol involves a two-step process:

-

Synthesis of 4-(4-methoxyphenyl)butanoic acid: This precursor is synthesized via the reduction of 4-(4-methoxyphenyl)-4-oxobutanoic acid.

-

Reduction of 4-(4-methoxyphenyl)butanoic acid: The carboxylic acid is then reduced to the corresponding primary alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)butanoic acid

This procedure is adapted from a patented method for the synthesis of the precursor acid.[6]

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(4-methoxyphenyl)-4-oxobutanoic acid | 208.21 | 70.0 g | 0.336 |

| 10% Palladium on Carbon (Pd/C) | - | 5.0 g | - |

| Toluene | 92.14 | 320 mL | - |

| Acetic Acid | 60.05 | 70 mL | - |

| Hydrogen (H₂) | 2.02 | As required | - |

Procedure:

-

To a 1 L three-necked flask equipped with a thermometer and a magnetic stirrer, add 70.0 g of 4-(4-methoxyphenyl)-4-oxobutanoic acid, 5.0 g of 10% palladium on carbon, 320 mL of toluene, and 70 mL of acetic acid.[6]

-

Heat the mixture to 70 °C with stirring.[6]

-

Introduce hydrogen gas at normal pressure and allow the reaction to proceed overnight.[6]

-

After the reaction is complete, cool the mixture and remove the catalyst by filtration.[6]

-

Concentrate the filtrate under reduced pressure to yield 4-(4-methoxyphenyl)butanoic acid as colorless crystals.[6]

Expected Yield: 63.1 g (97%)[6]

Experimental Protocol: Reduction of 4-(4-methoxyphenyl)butanoic acid to 4-(4-Methoxyphenyl)-1-butanol

This procedure is adapted from a general method for the reduction of carboxylic acids using lithium aluminum hydride.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(4-methoxyphenyl)butanoic acid | 194.23 | 10.0 g | 0.0515 |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 3.9 g | 0.103 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 200 mL | - |

| Water (H₂O) | 18.02 | ~12 mL | - |

| 15% Sodium Hydroxide (NaOH) solution | 40.00 | ~4 mL | - |

| Diethyl ether | 74.12 | As required | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As required | - |

Procedure:

-

In a dry 500 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 3.9 g of lithium aluminum hydride in 100 mL of anhydrous THF under a nitrogen atmosphere.

-

In a separate flask, dissolve 10.0 g of 4-(4-methoxyphenyl)butanoic acid in 100 mL of anhydrous THF.

-

Slowly add the solution of the carboxylic acid to the stirred suspension of LiAlH₄ at room temperature. An exothermic reaction will occur.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Cautiously quench the reaction by the slow, dropwise addition of 4 mL of water, followed by 4 mL of 15% aqueous sodium hydroxide solution, and then 12 mL of water.

-

Allow the mixture to warm to room temperature and stir for 30 minutes to allow for the precipitation of aluminum salts.

-

Filter the white precipitate and wash it thoroughly with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation (b.p. 160-161 °C at 8 mmHg) to yield pure 4-(4-Methoxyphenyl)-1-butanol.[3]

Characterization of 4-(4-Methoxyphenyl)-1-butanol

The structure and purity of the synthesized 4-(4-Methoxyphenyl)-1-butanol can be confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for 4-(4-Methoxyphenyl)-1-butanol

| Technique | Key Features | Reference |

| ¹H NMR | Data available from spectral databases. | [4] |

| ¹³C NMR | Data available from spectral databases. | [4] |

| IR Spectroscopy | Data available from NIST WebBook. | [2] |

| Mass Spectrometry | Data available from NIST WebBook. | [5] |

Applications in Drug Development and Other Fields

4-(4-Methoxyphenyl)-1-butanol serves as a versatile intermediate in several industrial applications:

-

Pharmaceutical Intermediate: It has shown potential as a building block in the synthesis of various drugs.[1] It is also used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents.[3]

-

Fragrance Ingredient: Due to its mild, sweet odor, it is utilized in perfumes and personal care products.[1]

-

Antimicrobial Agent: The compound has demonstrated antimicrobial properties, making it suitable for use in disinfectants.[1]

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process described in this guide.

Caption: Workflow for the two-step synthesis of 4-(4-Methoxyphenyl)-1-butanol.

References

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. 4-(4-Methoxyphenyl)-1-butanol [webbook.nist.gov]

- 3. 4-(4-Methoxyphenyl)-1-butanol 99 52244-70-9 [sigmaaldrich.com]

- 4. 4-(4-Methoxyphenyl)butan-1-ol | C11H16O2 | CID 97660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(4-Methoxyphenyl)-1-butanol [webbook.nist.gov]

- 6. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]

Chemical and Physical Properties

An In-depth Technical Guide to CAS Number 52244-70-9: 4-(4-Methoxyphenyl)-1-butanol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of the compound with CAS number 52244-70-9, identified as 4-(4-Methoxyphenyl)-1-butanol. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

4-(4-Methoxyphenyl)-1-butanol is a colorless to light yellow liquid with a sweet, floral aroma.[1] It is widely utilized in the fragrance industry and serves as a key intermediate in the synthesis of various organic molecules.[1][2]

Table 1: Physicochemical Properties of 4-(4-Methoxyphenyl)-1-butanol

| Property | Value | Reference(s) |

| CAS Number | 52244-70-9 | [1][3][4][5][6][7][8][9][10][11][12][13][14][15][16][][18][19][20][21][22] |

| Molecular Formula | C₁₁H₁₆O₂ | [1][3][4][5][6][7][8][9][10][11][12][13][14][15][16][][18][19][20][21][22] |

| Molecular Weight | 180.24 g/mol | [1][3][4][5][6][7][8][9][10][11][12][13][14][15][16][][18][19][20][21][22] |

| Appearance | Colorless to light yellow liquid/solid | [1][4][6] |

| Melting Point | 3-4 °C | [1][3][4][7] |

| Boiling Point | 160-161 °C at 8 mmHg | [1][3][4][7] |

| Density | 1.042 g/mL at 25 °C | [1][3][4] |

| Refractive Index (n20/D) | 1.526 | [1][3][4] |

| Flash Point | >230 °F (>110 °C) | [7][12] |

| Water Solubility | 1.2 g/L at 25 °C | [6] |

| LogP | 2.010 | [1] |

Table 2: Spectroscopic Data of 4-(4-Methoxyphenyl)-1-butanol

| Technique | Data Summary | Reference(s) |

| ¹H NMR | Data available, shows characteristic peaks for aromatic, aliphatic, and alcohol protons. | [5] |

| ¹³C NMR | Data available, shows characteristic peaks for aromatic and aliphatic carbons. | [5][11] |

| Mass Spectrometry (GC-MS) | Data available, shows molecular ion peak and fragmentation pattern. | [5][8] |

| Infrared (IR) Spectroscopy | Data available, shows characteristic absorption bands for O-H, C-H, and C-O stretching. | [5][10][13][15] |

Synthesis Protocols

A common method for the synthesis of 4-(4-Methoxyphenyl)-1-butanol is the reduction of 4-(4-methoxyphenyl)butyric acid.

Experimental Protocol: Reduction of 4-(4-methoxyphenyl)butyric acid

Materials:

-

4-(4-methoxyphenyl)butyric acid

-

1 M Diborane in Tetrahydrofuran (THF)

-

Tetrahydrofuran (THF), anhydrous

-

Ice-water bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, place 250 mL of 1 M diborane in THF.

-

Cool the flask thoroughly in an ice-water bath.

-

Dissolve 38.8 g of 4-(4-methoxyphenyl)butyric acid in 100 mL of anhydrous THF.

-

Slowly add the solution of 4-(4-methoxyphenyl)butyric acid to the stirred diborane solution, maintaining the temperature with the ice-water bath.

-

After the addition is complete, allow the reaction to proceed for the appropriate time with continued stirring.

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The aqueous and organic layers are separated using a separatory funnel.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 4-(4-Methoxyphenyl)-1-butanol can be further purified by distillation under reduced pressure.[2]

Applications in Drug Development and Research

4-(4-Methoxyphenyl)-1-butanol serves as a versatile building block in medicinal chemistry, particularly in the development of PROTACs and histamine H3 receptor ligands.

PROTAC Linker

4-(4-Methoxyphenyl)-1-butanol is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3] PROTACs are bifunctional molecules that induce the degradation of specific target proteins.[1][3]

Mechanism of PROTACs: PROTACs function by simultaneously binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker plays a crucial role in the efficacy of the PROTAC by controlling the distance and orientation between the two bound proteins.[]

Synthesis of Histamine H3 Receptor Ligands

4-(4-Methoxyphenyl)-1-butanol is a documented reactant in the preparation of non-imidazole histamine H3 receptor ligands.[7][8] The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters.[12][22] Antagonists of the H3 receptor are being investigated for the treatment of cognitive disorders.[12]

Signaling Pathway of Histamine H3 Receptor: The H3 receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit. Activation of the H3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release.[22]

Safety Information

4-(4-Methoxyphenyl)-1-butanol is classified as a combustible solid.[4] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as eye shields and gloves.[4] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

4-(4-Methoxyphenyl)-1-butanol (CAS 52244-70-9) is a valuable chemical intermediate with established applications in the fragrance industry and significant potential in drug discovery and development. Its role as a linker in PROTACs and as a precursor for histamine H3 receptor ligands highlights its importance to medicinal chemists. The synthetic routes are well-defined, and its physicochemical properties are well-documented, making it a reliable component in various research and development endeavors.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Page loading... [guidechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 4-(4-Methoxyphenyl)butan-1-ol | C11H16O2 | CID 97660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(4-Methoxyphenyl)-1-butanol | 52244-70-9 [chemicalbook.com]

- 8. 4-(4-Methoxyphenyl)-1-butanol | 52244-70-9 [amp.chemicalbook.com]

- 9. 4-(4-Methoxyphenyl)-1-butanol 99 52244-70-9 [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 52244-70-9|4-(4-Methoxyphenyl)-1-butanol|BLD Pharm [bldpharm.com]

- 12. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemeo.com [chemeo.com]

- 14. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-(4-Methoxyphenyl)-1-butanol [webbook.nist.gov]

- 16. CN103073391A - Novel synthesis process for 4-phenyl-1-butanol - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. 4-(4-Methoxyphenyl)-1-butanol [webbook.nist.gov]

- 20. 1-Butanol, 4-[(4-methoxyphenyl)methoxy]-|lookchem [lookchem.com]

- 21. GB1094417A - Method of producing 1-(4 methoxy-phenyl)- butanone- (3) and 1-(4 hydroxy-phenyl)- butanone- (3) - Google Patents [patents.google.com]

- 22. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

4-(4-Methoxyphenyl)-1-butanol molecular weight and formula

An In-depth Technical Guide to 4-(4-Methoxyphenyl)-1-butanol

This technical guide provides comprehensive information on the physicochemical properties of 4-(4-Methoxyphenyl)-1-butanol, a compound relevant to professionals in research, chemical synthesis, and drug development. This document includes its molecular formula and weight, alongside other key physical data. Furthermore, a detailed, exemplary experimental protocol is presented for assessing its potential biological activity, accompanied by a workflow visualization.

Physicochemical Properties

4-(4-Methoxyphenyl)-1-butanol, also known as p-Methoxyphenylbutanol, is a light yellow liquid or solid at room temperature.[1] It is characterized by the presence of a methoxyphenyl group attached to a butanol chain.[2] The compound's key quantitative data are summarized below for clear reference.

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₂[1][2][3] |

| Linear Formula | CH₃OC₆H₄(CH₂)₄OH |

| Molecular Weight | 180.24 g/mol [1][2] |

| CAS Number | 52244-70-9[2][3] |

| Appearance | Light yellow liquid or solid[1] |

| Melting Point | 3-4 °C[1][4] |

| Boiling Point | 160-161 °C at 8 mmHg[1][4] |

| Density | 1.042 g/mL at 25 °C[1][4] |

| Refractive Index | n20/D 1.526[1][4] |

Applications in Research

4-(4-Methoxyphenyl)-1-butanol serves as a reactant in the synthesis of nonimidazole histamine H3 receptor ligands, which are investigated for their combined inhibitory activity on histamine N-methyltransferase.[1] The decay of its radical cation in water has also been kinetically studied using pulse radiolysis.[1]

Exemplary Experimental Protocol: In Vitro Radioligand Binding Assay for Histamine H3 Receptor

The following is a representative protocol for evaluating the binding affinity of 4-(4-Methoxyphenyl)-1-butanol or its derivatives to the human histamine H3 receptor. This method is standard for screening compounds in early-stage drug discovery.

1. Objective: To determine the inhibitory constant (Ki) of a test compound derived from 4-(4-Methoxyphenyl)-1-butanol for the human histamine H3 receptor (hH3R).

2. Materials:

-

Receptor Source: Cell membranes from HEK293 cells stably expressing recombinant hH3R.

-

Radioligand: [³H]Nα-methylhistamine (a specific H3R agonist).

-

Test Compound: Synthesized derivative of 4-(4-Methoxyphenyl)-1-butanol, dissolved in DMSO.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail: Appropriate for radioactive counting.

-

Apparatus: 96-well microplates, cell harvester, liquid scintillation counter.

3. Methodology:

-

Preparation:

-

Thaw the hH3R-expressing cell membranes on ice.

-

Dilute the membranes in the assay buffer to a final concentration of 10-20 µg of protein per well.

-

Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Procedure:

-

To each well of a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand ([³H]Nα-methylhistamine at a concentration near its Kd), and 50 µL of the test compound dilution.

-

For determining nonspecific binding, add a high concentration of an unlabeled H3R ligand (e.g., 10 µM thioperamide) instead of the test compound.

-

For determining total binding, add 50 µL of assay buffer instead of the test compound.

-

Initiate the binding reaction by adding 50 µL of the diluted cell membrane preparation to each well.

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

-

Termination and Measurement:

-

Terminate the reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the unbound.

-

Quickly wash the filters three times with 3 mL of ice-cold wash buffer.

-

Dry the filtermat completely.

-

Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

4. Data Analysis:

-

Calculate the specific binding by subtracting the nonspecific binding from the total binding.

-

Determine the percentage of inhibition caused by the test compound at each concentration.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the radioligand is displaced).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol described above for screening a compound's receptor binding affinity.

References

An In-depth Technical Guide to the NMR and IR Spectra of 4-(4-Methoxyphenyl)-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 4-(4-methoxyphenyl)-1-butanol. The information presented herein is intended to support research, development, and quality control activities involving this compound. This guide includes detailed spectral data, experimental protocols, and a structural representation to facilitate a thorough understanding of its spectroscopic properties.

Chemical Structure

Caption: Chemical structure of 4-(4-Methoxyphenyl)-1-butanol.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, and IR spectra of 4-(4-methoxyphenyl)-1-butanol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of 4-(4-Methoxyphenyl)-1-butanol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.09 | Doublet | 2H | 8.5 | Ar-H (ortho to OCH₃) |

| 6.82 | Doublet | 2H | 8.5 | Ar-H (meta to OCH₃) |

| 3.78 | Singlet | 3H | - | -OCH₃ |

| 3.62 | Triplet | 2H | 6.5 | -CH₂-OH |

| 2.56 | Triplet | 2H | 7.5 | Ar-CH₂- |

| 1.68 - 1.52 | Multiplet | 4H | - | -CH₂-CH₂- |

| 1.45 | Singlet (broad) | 1H | - | -OH |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectral Data of 4-(4-Methoxyphenyl)-1-butanol

| Chemical Shift (δ) ppm | Assignment |

| 157.8 | Ar-C (para to CH₂CH₂CH₂OH) |

| 134.3 | Ar-C (ipso to CH₂CH₂CH₂OH) |

| 129.2 | Ar-CH (ortho to OCH₃) |

| 113.7 | Ar-CH (meta to OCH₃) |

| 62.4 | -CH₂-OH |

| 55.2 | -OCH₃ |

| 34.6 | Ar-CH₂- |

| 32.7 | Ar-CH₂-CH₂- |

| 28.9 | -CH₂-CH₂-OH |

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data of 4-(4-Methoxyphenyl)-1-butanol

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3350 | Strong, Broad | O-H stretch (alcohol) |

| 3030 - 2850 | Medium | C-H stretch (aromatic and aliphatic) |

| 1612, 1512 | Strong | C=C stretch (aromatic ring) |

| 1245 | Strong | C-O stretch (aryl ether) |

| 1035 | Strong | C-O stretch (primary alcohol) |

| 825 | Strong | p-disubstituted benzene (out-of-plane bend) |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of organic compounds like 4-(4-methoxyphenyl)-1-butanol. Instrument-specific parameters may require optimization.

¹H and ¹³C NMR Spectroscopy

A sample of 4-(4-methoxyphenyl)-1-butanol (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. The spectrum is acquired on a Bruker NMR spectrometer, or equivalent, operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay: 1.0 - 2.0 seconds.

-

Spectral Width: A spectral width of approximately 12-15 ppm is used.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required depending on the sample concentration.

-

Relaxation Delay: 2.0 seconds.

-

Spectral Width: A spectral width of approximately 200-250 ppm is used.

-

Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

A small drop of liquid 4-(4-methoxyphenyl)-1-butanol is placed directly onto the diamond crystal of the ATR accessory. For solid samples, a small amount of the material is placed on the crystal, and pressure is applied using a built-in clamp to ensure good contact.

ATR-FTIR Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of 4-(4-methoxyphenyl)-1-butanol.

Mass Spectrometry Analysis of 4-(4-Methoxyphenyl)-1-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry data for 4-(4-Methoxyphenyl)-1-butanol, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the key mass spectrometric data, detailed experimental protocols for its analysis, and a visual representation of the analytical workflow.

Compound Information

4-(4-Methoxyphenyl)-1-butanol is an aromatic alcohol with the chemical formula C₁₁H₁₆O₂.[1][2][3][4] Its structure consists of a butanol chain attached to a methoxy-substituted benzene ring.

Molecular Weight: 180.24 g/mol [5]

Mass Spectrometry Data

The primary method for the mass spectrometric analysis of 4-(4-Methoxyphenyl)-1-butanol is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). Electron ionization is a hard ionization technique that causes fragmentation of the molecule, providing a characteristic fingerprint for identification.[6]

Electron Ionization Mass Spectrum

The electron ionization mass spectrum of 4-(4-Methoxyphenyl)-1-butanol is characterized by several key fragments. The molecular ion peak (M⁺) is expected at an m/z of 180, corresponding to the molecular weight of the compound. However, in the case of alcohols, the molecular ion peak can be weak or absent.[7] The fragmentation pattern provides valuable structural information.

Quantitative Mass Spectrometry Data

The following table summarizes the major peaks observed in the electron ionization mass spectrum of 4-(4-Methoxyphenyl)-1-butanol, with their corresponding mass-to-charge ratios (m/z) and relative intensities.

| m/z | Relative Intensity (%) | Putative Fragment Assignment |

| 121 | 100 | [C₈H₉O]⁺ (Base Peak) |

| 180 | ~20 | [C₁₁H₁₆O₂]⁺ (Molecular Ion) |

| 107 | ~15 | [C₇H₇O]⁺ |

| 77 | ~10 | [C₆H₅]⁺ |

| 91 | ~8 | [C₇H₇]⁺ |

Note: The relative intensities are approximate and can vary slightly depending on the specific instrumentation and experimental conditions.

Experimental Protocols

A detailed experimental protocol for the analysis of 4-(4-Methoxyphenyl)-1-butanol by GC-MS is provided below. This protocol is based on general procedures for the analysis of small organic molecules.[8][9][10][11]

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality GC-MS data.

-

Standard Solution Preparation: Prepare a stock solution of 4-(4-Methoxyphenyl)-1-butanol in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

-

Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration of approximately 10 µg/mL.[9]

-

Filtration: Ensure the sample is free of particulate matter by passing it through a 0.22 µm syringe filter before injection.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Injector: Split/splitless injector

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

Transfer Line Temperature: 280 °C

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of 4-(4-Methoxyphenyl)-1-butanol.

Caption: Workflow for GC-MS analysis of 4-(4-Methoxyphenyl)-1-butanol.

This guide provides a foundational understanding of the mass spectrometry data and analytical procedures for 4-(4-Methoxyphenyl)-1-butanol. Researchers can adapt these protocols to their specific instrumentation and research objectives.

References

- 1. 4-(4-Methoxyphenyl)-1-butanol [webbook.nist.gov]

- 2. 4-(4-Methoxyphenyl)-1-butanol [webbook.nist.gov]

- 3. 4-(4-Methoxyphenyl)-1-butanol [webbook.nist.gov]

- 4. 4-(4-Methoxyphenyl)-1-butanol [webbook.nist.gov]

- 5. 4-(4-甲氧苯基)-1-丁醇 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sample preparation GC-MS [scioninstruments.com]

- 9. uoguelph.ca [uoguelph.ca]

- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. GC-MS sample preparation and column choice guide | SCION Instruments [scioninstruments.com]

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Methoxyphenyl)-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-(4-Methoxyphenyl)-1-butanol, a compound of interest in various chemical and pharmaceutical applications.[1] This document compiles available data, outlines detailed experimental protocols for characterization, and presents logical workflows for analysis.

Core Physicochemical Properties

4-(4-Methoxyphenyl)-1-butanol, with the chemical formula C₁₁H₁₆O₂, is a light yellow, oily liquid at room temperature.[1][2] It is recognized for its applications as a fragrance ingredient and has potential as a pharmaceutical intermediate.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O₂ | [1][2][3] |

| Molecular Weight | 180.24 g/mol | [1][2] |

| CAS Number | 52244-70-9 | [1][2][3] |

| Appearance | Light yellow liquid/oil | [1][2] |

| Melting Point | 3-4 °C | [2][4] |

| Boiling Point | 160-161 °C at 8 mmHg | [2][4] |

| Density | 1.042 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.526 | [4] |

| pKa (Predicted) | 15.15 ± 0.10 | [1][4] |

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and delivery. 4-(4-Methoxyphenyl)-1-butanol is characterized as being sparingly soluble in water.[1]

| Solvent | Solubility | Temperature | Reference |

| Water | 1.2 g/L | 25 °C | [1] |

| Chloroform | Slightly Soluble | Not Specified | [4][5] |

| Methanol | Slightly Soluble | Not Specified | [4][5] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of an organic compound like 4-(4-Methoxyphenyl)-1-butanol in various solvents. This method is based on standard laboratory procedures for solubility testing.[6][7][8]

Objective: To determine the solubility of 4-(4-Methoxyphenyl)-1-butanol in a given solvent at a specified temperature.

Materials:

-

4-(4-Methoxyphenyl)-1-butanol

-

Solvents of interest (e.g., water, ethanol, acetone, 5% HCl, 5% NaOH)[6][9]

-

Small test tubes or vials

-

Vortex mixer

-

Constant temperature bath or incubator

-

Analytical balance

-

Pipettes

Procedure:

-

Preparation: Place a small, accurately weighed amount (e.g., 10 mg) of 4-(4-Methoxyphenyl)-1-butanol into a test tube.[7]

-

Solvent Addition: Add a small volume (e.g., 0.2 mL) of the chosen solvent to the test tube.[7]

-

Mixing: Vigorously shake or vortex the mixture for 1-2 minutes to facilitate dissolution.[6]

-

Observation: Visually inspect the solution for any undissolved particles. A homogenous, clear solution indicates solubility at that concentration.[9]

-

Incremental Solvent Addition: If the compound does not fully dissolve, continue to add the solvent in small, measured increments (e.g., 0.2 mL), mixing thoroughly after each addition, until the compound dissolves completely or a total volume of 3 mL is reached.[7]

-

Classification:

-

Soluble: If the compound dissolves completely.

-

Slightly Soluble: If a significant portion of the compound dissolves.

-

Insoluble: If the compound does not visibly dissolve.

-

-

Quantitative Analysis (Optional): For precise solubility determination, a saturated solution can be prepared, filtered to remove excess solute, and the concentration of the dissolved compound in the filtrate can be measured using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

Caption: Workflow for determining the solubility of a compound.

Stability Profile

4-(4-Methoxyphenyl)-1-butanol is generally considered stable under normal temperatures and pressures.[1] However, for pharmaceutical development, a more rigorous assessment of stability under various stress conditions is essential. A study on the decay of the 4-(4-methoxyphenyl)-1-butanol radical cation in water has been conducted, suggesting that the compound can undergo degradation under specific oxidative conditions.[2][10]

Experimental Protocol for Stability Testing

The following protocol outlines a comprehensive approach to stability testing for a compound like 4-(4-Methoxyphenyl)-1-butanol, based on established pharmaceutical guidelines.[11][12][13][14]

Objective: To evaluate the stability of 4-(4-Methoxyphenyl)-1-butanol under various environmental conditions over time to establish a retest period and recommend storage conditions.[13][15]

Materials:

-

At least three primary batches of 4-(4-Methoxyphenyl)-1-butanol.[11][13]

-

Stability chambers with controlled temperature and humidity.

-

Photostability chamber.

-

Appropriate container closure systems that mimic the proposed final packaging.[13]

-

Validated stability-indicating analytical method (e.g., HPLC) capable of separating the intact compound from its degradation products.

Procedure:

-

Sample Preparation: Package samples from at least three batches in the designated container closure systems.

-

Storage Conditions: Place the samples in stability chambers under the following conditions (as per ICH guidelines):

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[11]

-

-

Testing Frequency:

-

Forced Degradation Studies: To identify potential degradation products and pathways, subject the compound to stress conditions such as:

-

Acid/Base Hydrolysis: Treat with dilute HCl and NaOH.

-

Oxidation: Treat with hydrogen peroxide.

-

Thermal Stress: Expose to high temperatures.

-

Photostability: Expose to light according to ICH Q1B guidelines.[11]

-

-

Analytical Testing: At each time point, analyze the samples for:

-

Appearance

-

Assay of 4-(4-Methoxyphenyl)-1-butanol

-

Quantification of any degradation products

-

Other relevant physical and chemical properties.[15]

-

-

Data Evaluation: Analyze the data to determine the rate of change of the compound's quality attributes and identify any significant trends. This information is used to establish the shelf-life and appropriate storage conditions.

Caption: Logical workflow for stability and forced degradation studies.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-(4-Methoxyphenyl)-1-butanol | 52244-70-9 [chemicalbook.com]

- 3. 4-(4-Methoxyphenyl)-1-butanol [webbook.nist.gov]

- 4. 4-(4-Methoxyphenyl)-1-butanol CAS#: 52244-70-9 [chemicalbook.com]

- 5. 4-(4-Methoxyphenyl)-1-butanol | 52244-70-9 [amp.chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. youtube.com [youtube.com]

- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 10. 4-(4-メトキシフェニル)-1-ブタノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 12. www3.paho.org [www3.paho.org]

- 13. emmainternational.com [emmainternational.com]

- 14. siip.ac.in [siip.ac.in]

- 15. humiditycontrol.com [humiditycontrol.com]

An In-depth Technical Guide to the Safety and Handling of 4-(4-Methoxyphenyl)-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-(4-Methoxyphenyl)-1-butanol (CAS No. 52244-70-9), a key intermediate in pharmaceutical and fragrance industries.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory and manufacturing environment.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The following table summarizes the key properties of 4-(4-Methoxyphenyl)-1-butanol.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O₂ | [1][2][3] |

| Molecular Weight | 180.24 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow liquid/solid | [1][3][4][5] |

| Melting Point | 3 - 4 °C | [2][4][5] |

| Boiling Point | 160 - 161 °C at 8-11 hPa | [2][4][5] |

| Flash Point | > 113 °C (> 230 °F) - closed cup | [2][5] |

| Density | 1.042 g/mL at 25 °C | [4][5] |

| Refractive Index | n20/D 1.526 | [4][5] |

| Water Solubility | 1.2 g/L at 25 °C (sparingly soluble) | [1] |

| pKa | 15.15 ± 0.10 (Predicted) | [1][5] |

| Stability | Stable under recommended storage conditions. | [1][2] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-(4-Methoxyphenyl)-1-butanol is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements:

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of 4-(4-Methoxyphenyl)-1-butanol are not publicly available in the referenced materials. The GHS classification is typically based on data from standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). These may include:

-

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

-

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

-

OECD Test Guideline 403: Acute Inhalation Toxicity

The reported classifications indicate that results from such tests on this substance or a structurally similar one showed skin and eye irritation, as well as respiratory tract irritation.

Safe Handling and Storage

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling 4-(4-Methoxyphenyl)-1-butanol:

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[4][6] Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[7] |

| Hand Protection | Handle with compatible chemical-resistant gloves.[2][6] Gloves must be inspected prior to use.[2][7] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2][7] |

| Skin and Body Protection | Laboratory coat, long-sleeved shirt, and trousers. |

| Respiratory Protection | For nuisance levels of dusts, a type N95 (US) or type P1 (EN 143) dust mask may be used.[2][7] In case of insufficient ventilation, wear suitable respiratory equipment. |

Handling Procedures

-

Avoid contact with skin and eyes.[8]

-

Avoid formation of dust and aerosols.[8]

-

Provide appropriate exhaust ventilation at places where dust is formed.[2][7]

-

Handle in accordance with good industrial hygiene and safety practice.[9]

Storage Conditions

-

Keep container tightly closed in a dry and well-ventilated place.[2][7][10][11]

-

Store locked up.[10]

-

Incompatible materials to avoid are strong oxidizing agents.[2][7]

First-Aid and Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move person into fresh air.[2][8] If not breathing, give artificial respiration.[2][8] Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water.[2][7] Consult a physician. |

| Eye Contact | Flush eyes with water as a precaution.[2][7] Rinse cautiously with water for several minutes.[12] Remove contact lenses, if present and easy to do.[12] Continue rinsing.[12] |

| Ingestion | Never give anything by mouth to an unconscious person.[2][7] Rinse mouth with water.[2][7] Consult a physician. |

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][6][7]

-

Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[2][6][7]

-

Hazardous decomposition products: Under fire conditions, hazardous decomposition products such as carbon oxides may be formed.[2][7]

Accidental Release and Disposal

Accidental Release Measures

-

Personal precautions: Avoid dust formation.[2][7] Avoid breathing vapors, mist, or gas.[2][7]

-

Environmental precautions: Do not let product enter drains.[2][7]

-

Methods for cleaning up: Sweep up and shovel.[2][7] Keep in suitable, closed containers for disposal.[2][7]

Disposal Considerations

Dispose of this material and its container at a licensed professional waste disposal service.[11] Disposal must be in accordance with all applicable federal, state, and local regulations.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of 4-(4-Methoxyphenyl)-1-butanol from receipt to disposal.

Caption: Workflow for Safe Chemical Handling.

References

- 1. 4-(4-Methoxyphenyl)butan-1-ol | C11H16O2 | CID 97660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 52244-70-9|4-(4-Methoxyphenyl)-1-butanol|BLD Pharm [bldpharm.com]

- 5. cpsc.gov [cpsc.gov]

- 6. ecetoc.org [ecetoc.org]

- 7. file1.lookchem.com [file1.lookchem.com]

- 8. 4-(4-Methoxyphenyl)-1-butanol [webbook.nist.gov]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. opcw.org [opcw.org]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Synthesis of Aryl Butanols: From Classical Reactions to Modern Catalytic Strategies

Introduction: The Significance of the Aryl Butanol Scaffold

The aryl butanol motif, a four-carbon aliphatic chain bearing both an aromatic ring and a hydroxyl group, is a privileged scaffold in modern chemistry. Its structural features are integral to a wide array of biologically active molecules, serving as key intermediates and core components in pharmaceuticals, agrochemicals, and materials science. The specific positioning of the aryl and hydroxyl groups, along with the potential for chirality, imparts distinct physicochemical properties that are crucial for molecular recognition and function. This guide provides a comprehensive review of the principal synthetic methodologies for constructing aryl butanols, designed for researchers and drug development professionals. We will delve into the mechanistic underpinnings of classical methods, provide field-proven protocols, and explore the elegance and precision of modern catalytic and asymmetric approaches.

Part 1: Foundational Strategies for Aryl Butanol Construction

The classical approaches to synthesizing aryl butanols remain cornerstones of organic synthesis due to their reliability, scalability, and the ready availability of starting materials. The two most prominent methods are the Grignard reaction and the Friedel-Crafts acylation followed by reduction.

The Grignard Reaction: A Powerful C-C Bond Forming Tool

The Grignard reaction is a robust and versatile method for creating carbon-carbon bonds.[1] It involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[2][3] The inherent polarity of the carbon-magnesium bond renders the carbon atom highly nucleophilic, enabling it to attack the electrophilic carbon of aldehydes, ketones, and esters.

Causality and Mechanistic Insight: The reaction proceeds in two distinct stages:

-

Nucleophilic Addition: The Grignard reagent adds to the carbonyl carbon, breaking the C=O pi bond and forming a magnesium alkoxide intermediate.[3]

-

Acidic Workup: A subsequent workup with a protic acid (e.g., dilute HCl or NH₄Cl) protonates the alkoxide to yield the final alcohol product.[4]

The choice of the carbonyl substrate directly dictates the substitution pattern of the resulting aryl butanol:

-

Reaction with Esters: Requires two equivalents of the Grignard reagent and yields tertiary alcohols where two identical alkyl/aryl groups are introduced from the Grignard reagent.[2][4]

Self-Validating Protocol Integrity: The primary vulnerability of the Grignard reagent is its strong basicity. It reacts readily with any protic hydrogen source, including water, alcohols, and carboxylic acids.[4] Therefore, the entire reaction must be conducted under strictly anhydrous (moisture-free) conditions. The use of dry glassware and anhydrous ether solvents (such as diethyl ether or tetrahydrofuran, THF) is critical for success. The ether solvent is not merely a medium; it plays a crucial role in stabilizing the Grignard reagent through coordination.[3]

Diagram: General Mechanism of the Grignard Reaction

Caption: The two-stage mechanism of the Grignard reaction.

Experimental Protocol: Synthesis of 2-Phenyl-2-butanol via Grignard Reaction [2]

Objective: To synthesize a tertiary aryl butanol from a ketone and a Grignard reagent.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Acetophenone

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Preparation:

-

Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings and a small crystal of iodine to the flask.

-

In the dropping funnel, place a solution of ethyl bromide in anhydrous diethyl ether.

-

Add a small portion of the ethyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.

-

Slowly add the remaining ethyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of ethylmagnesium bromide.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve acetophenone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the acetophenone solution dropwise to the cold Grignard reagent with vigorous stirring.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by adding 1 M HCl dropwise.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation or column chromatography to obtain pure 2-phenyl-2-butanol.

-

Friedel-Crafts Acylation and Reduction: A Strategy to Avoid Rearrangement

Direct Friedel-Crafts alkylation of an aromatic ring with a butyl halide is often plagued by carbocation rearrangements, leading to a mixture of isomers.[5] A more controlled and reliable two-step approach involves an initial Friedel-Crafts acylation, followed by the reduction of the resulting ketone intermediate.[5]

Causality and Mechanistic Insight:

-

Friedel-Crafts Acylation: An acyl chloride (e.g., butanoyl chloride) or anhydride reacts with an aromatic ring in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[6][7] The Lewis acid activates the acyl chloride to form a resonance-stabilized acylium ion. This electrophile then attacks the aromatic ring. A key advantage is that the acylium ion does not undergo rearrangement, ensuring a single constitutional isomer of the aryl ketone is formed.[5][7] A stoichiometric amount of AlCl₃ is necessary because the product ketone complexes with the catalyst, deactivating it.[6][8] An aqueous workup is required to hydrolyze this complex and liberate the ketone.[6]

-

Ketone Reduction: The aryl ketone is then reduced to the corresponding aryl butanol. Sodium borohydride (NaBH₄) in an alcoholic solvent is an ideal reagent for this transformation. It is a mild reducing agent that selectively reduces the ketone to a secondary alcohol without affecting the aromatic ring.

Diagram: Friedel-Crafts Acylation and Reduction Workflow

Caption: Two-step synthesis of aryl butanols via acylation and reduction.

Experimental Protocol: Synthesis of 1-Phenyl-1-butanol

Part A: Friedel-Crafts Acylation of Benzene

-

Reaction Setup:

-

In a flame-dried, three-neck flask equipped with a stirrer, reflux condenser, and dropping funnel, add anhydrous aluminum trichloride (AlCl₃) and dry benzene.

-

Cool the mixture in an ice bath.

-

-

Acylation:

-

Add butanoyl chloride to the dropping funnel and add it dropwise to the stirred benzene/AlCl₃ slurry over 30 minutes.

-

After addition, remove the ice bath and stir the reaction at room temperature for 1 hour, then heat to a gentle reflux for 1 hour to complete the reaction.

-

-

Workup:

-

Cool the reaction mixture back to 0°C and carefully pour it over crushed ice with stirring.

-

Separate the organic layer, wash with water, 5% NaOH, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the benzene by distillation to yield crude butyrophenone.

-

Part B: Reduction of Butyrophenone

-

Reduction:

-

Dissolve the crude butyrophenone in methanol in an Erlenmeyer flask and cool in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) in small portions to the stirred solution.

-

After the addition is complete, stir the reaction at room temperature for 1 hour.

-

-

Workup and Purification:

-

Slowly add dilute HCl to quench the excess NaBH₄ and neutralize the mixture.

-

Remove most of the methanol via rotary evaporation.

-

Extract the aqueous residue with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude product.

-

Purify by column chromatography to obtain pure 1-phenyl-1-butanol.

-

Part 2: Modern Asymmetric Synthesis of Chiral Aryl Butanols

For applications in drug development, controlling the stereochemistry of the alcohol center is paramount. Catalytic asymmetric synthesis provides the most efficient route to enantiomerically pure aryl butanols, minimizing waste and avoiding classical resolution steps.

Causality and Mechanistic Insight: Asymmetric synthesis relies on a chiral catalyst to create a diastereomeric transition state when interacting with the prochiral substrate. This energetic differentiation forces the reaction to favor the formation of one enantiomer over the other. The most common strategy for chiral aryl butanols is the asymmetric reduction of prochiral aryl butyl ketones.[9]

Key catalytic systems include:

-

Transition Metal Catalysts: Chiral ligands coordinated to metals like Ruthenium, Rhodium, or Iridium are highly effective for asymmetric transfer hydrogenation or direct hydrogenation.[9]

-

Oxazaborolidine Catalysts (CBS Reduction): These catalysts, derived from chiral amino acids, stoichiometrically activate a borane reducing agent (like BH₃) to deliver a hydride to one face of the ketone with high selectivity.

-

Chiral Borane Reagents: Reagents like DIP-Chloride can be used in stoichiometric amounts to achieve high enantioselectivity in the reduction of aryl-alkyl ketones.[9]

Diagram: Concept of Chiral Catalyst-Directed Reduction

Caption: A chiral catalyst creates two diastereomeric transition states.

Emerging Strategies: Cross-Coupling Reactions More recent advances have introduced powerful cross-coupling methods for forging the key C(sp³)–C(sp²) bond. Nickel-catalyzed asymmetric reductive coupling reactions, for example, can unite an aryl electrophile (like an aryl halide) with an alkyl electrophile (like a 1-chloro-1-butanol derivative) to form the desired product with high enantioselectivity.[10] These methods offer a convergent approach and tolerate a broad range of functional groups that might be incompatible with Grignard or Friedel-Crafts conditions.[10]

Part 3: Comparative Summary of Synthetic Methods

| Method | Starting Materials | Key Reagents/Catalysts | Typical Yields | Advantages | Limitations |

| Grignard Reaction | Aryl/Alkyl Halide, Mg, Carbonyl Compound | Diethyl Ether or THF | Good to Excellent | Versatile, powerful C-C bond formation, readily available starting materials.[1][2] | Strict anhydrous conditions required, strong basicity limits functional group tolerance.[3] |

| Friedel-Crafts & Reduction | Arene, Acyl Halide | Lewis Acid (e.g., AlCl₃), Reducing Agent (e.g., NaBH₄) | Good to Excellent | Avoids carbocation rearrangements, reliable, uses common reagents.[5][8] | Stoichiometric Lewis acid needed, two-step process, limited to arenes that can undergo FC reaction.[6] |

| Asymmetric Catalysis | Prochiral Aryl Ketone | Chiral Catalyst (e.g., Ru-BINAP, CBS), H-source | Good to Excellent | High enantioselectivity, catalytic, direct access to chiral molecules.[9] | Catalysts can be expensive, optimization may be required. |

| Modern Cross-Coupling | Aryl Halide, Chloro-butanol derivative | Ni-catalyst, Chiral Ligand, Reductant | Moderate to Good | High functional group tolerance, convergent, mild conditions.[10] | Catalyst and ligand sensitivity, potential for side reactions. |

Conclusion

The synthesis of aryl butanols is a well-established field with a rich arsenal of methodologies available to the modern chemist. Classical methods like the Grignard reaction and Friedel-Crafts acylation remain indispensable for their simplicity and scalability. However, the increasing demand for enantiomerically pure compounds in the life sciences has driven the development of sophisticated catalytic asymmetric strategies. These modern methods provide unparalleled control over stereochemistry, offering direct and efficient pathways to chiral building blocks. The continued innovation in cross-coupling technologies further expands the synthetic toolbox, enabling the construction of complex aryl butanol derivatives under increasingly mild and functional-group-tolerant conditions. The choice of synthetic route will ultimately depend on the specific target molecule, required stereochemistry, scale, and the functional groups present.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. 9.6 Alcohols from Carbonyl Compounds: Grignard Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 3. leah4sci.com [leah4sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. Asymmetric synthesis of aryl/vinyl alkyl carbinol esters via Ni-catalyzed reductive arylation/vinylation of 1-chloro-1-alkanol esters - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthetic Evolution of 4-(4-Methoxyphenyl)-1-butanol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Methoxyphenyl)-1-butanol, a seemingly simple aromatic alcohol, has found diverse applications ranging from the fragrance industry to its use as a critical building block in modern medicinal chemistry, particularly in the development of PROTACs and histamine H3 receptor ligands. This technical guide delves into the probable historical synthesis of this compound, outlines detailed experimental protocols for its preparation, and presents its physicochemical properties in a structured format. Furthermore, this paper explores its role as a synthetic intermediate and visualizes the logical workflow of its synthesis.

Introduction

4-(4-Methoxyphenyl)-1-butanol is an organic compound with the chemical formula C₁₁H₁₆O₂.[1] It is a colorless to light yellow liquid with a mild, sweet odor.[1][2] While its initial discovery is not prominently documented in readily available historical records, its synthesis can be logically traced back to classical organic reactions developed in the late 19th and early 20th centuries. Its utility has evolved from being a fragrance component and antimicrobial agent to a valuable intermediate in the synthesis of complex pharmaceutical agents.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 4-(4-Methoxyphenyl)-1-butanol is presented in Table 1. This information is crucial for its identification, purification, and application in various experimental settings.

Table 1: Physicochemical and Spectroscopic Properties of 4-(4-Methoxyphenyl)-1-butanol

| Property | Value | Reference |

| Chemical Identifiers | ||

| CAS Number | 52244-70-9 | [1][3] |

| Molecular Formula | C₁₁H₁₆O₂ | [1][3] |

| Molecular Weight | 180.24 g/mol | [1] |

| IUPAC Name | 4-(4-methoxyphenyl)butan-1-ol | [4] |

| Physical Properties | ||

| Melting Point | 3-4 °C | [5] |

| Boiling Point | 160-161 °C at 8 mmHg | [5] |

| Density | 1.042 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.526 | [5] |

| Solubility | ||

| Water Solubility | 1.2 g/L (25 °C) | [1] |

| Spectroscopic Data | ||

| ¹H NMR | Varian A-60 | [4] |

| ¹³C NMR | Aldrich Chemical Company, Inc. | [4] |

| IR Spectrum | CAPILLARY CELL: NEAT | [4] |

| Mass Spectrum (GC-MS) | NIST Mass Spectrometry Data Center | [4] |

Historical Synthesis Pathway: A Probable Route

While a definitive first synthesis is not clearly documented, a highly probable and historically established route for the preparation of 4-(4-Methoxyphenyl)-1-butanol involves a two-step process:

-

Friedel-Crafts Acylation: The reaction of anisole with succinic anhydride. This type of reaction was first discovered by Charles Friedel and James Crafts in 1877.[6]

-

Reduction: The subsequent reduction of the resulting keto acid to the desired alcohol. The Clemmensen reduction (discovered by Erik Christian Clemmensen in 1913) and the Wolff-Kishner reduction (discovered independently by Nikolai Kischner in 1911 and Ludwig Wolff in 1912) are classic methods for such transformations.[3][4][7]

This synthetic approach is a cornerstone of organic chemistry and would have been a logical method for chemists in the early to mid-20th century to synthesize aryl-alkyl compounds.

Caption: Probable historical synthesis pathway for 4-(4-Methoxyphenyl)-1-butanol.

Detailed Experimental Protocols

The following are detailed experimental protocols for the probable synthesis of 4-(4-Methoxyphenyl)-1-butanol, based on established chemical literature.

Step 1: Synthesis of 4-(4-Methoxyphenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation

This procedure is adapted from standard protocols for the Friedel-Crafts acylation of aromatic compounds with anhydrides.[8]

Materials:

-

Anisole

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry nitrobenzene (solvent)

-

Concentrated hydrochloric acid

-

Ice

-

Water

-

Sodium bicarbonate solution (5%)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place anhydrous aluminum chloride (2.2 molar equivalents) and dry nitrobenzene.

-

Cool the flask in an ice bath and slowly add a solution of succinic anhydride (1 molar equivalent) and anisole (1 molar equivalent) in dry nitrobenzene through the dropping funnel with constant stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50-60°C for 2-3 hours.

-

Cool the reaction mixture and pour it slowly onto crushed ice containing concentrated hydrochloric acid.

-

Separate the nitrobenzene layer and extract the aqueous layer with nitrobenzene.

-

Wash the combined nitrobenzene extracts with water and then extract the product into a 5% sodium bicarbonate solution.

-

Acidify the bicarbonate extract with concentrated hydrochloric acid to precipitate the crude 4-(4-methoxyphenyl)-4-oxobutanoic acid.

-

Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the pure keto acid.

Step 2: Reduction of 4-(4-Methoxyphenyl)-4-oxobutanoic acid to 4-(4-Methoxyphenyl)-1-butanol

Two classical methods are presented for the reduction of the keto acid.

This method is effective for the reduction of aryl ketones that are stable in strongly acidic conditions.[3][9]

Materials:

-

4-(4-Methoxyphenyl)-4-oxobutanoic acid

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid

-

Toluene

Procedure:

-

Prepare zinc amalgam by stirring zinc granules with a 5% mercuric chloride solution, followed by washing with water.

-

In a round-bottom flask fitted with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, toluene, and 4-(4-methoxyphenyl)-4-oxobutanoic acid.

-

Heat the mixture to reflux with vigorous stirring. Add more concentrated hydrochloric acid portion-wise during the reflux period (typically 6-12 hours).

-

After the reaction is complete (monitored by TLC), cool the mixture and separate the toluene layer.

-

Extract the aqueous layer with toluene.

-

Wash the combined toluene extracts with water, then with a sodium bicarbonate solution, and finally with water again.

-

Dry the toluene solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting oil by vacuum distillation to obtain 4-(4-methoxyphenyl)-1-butanol.

This method is suitable for substrates that are sensitive to acid but stable in strongly basic conditions.[4][7]

Materials:

-

4-(4-Methoxyphenyl)-4-oxobutanoic acid

-

Hydrazine hydrate (85%)

-

Potassium hydroxide (KOH)

-

Diethylene glycol (solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-(4-methoxyphenyl)-4-oxobutanoic acid in diethylene glycol.

-

Add hydrazine hydrate and potassium hydroxide pellets.

-

Heat the mixture to 130-140°C for 1-2 hours to form the hydrazone.

-

Remove the condenser and allow the temperature to rise to 190-200°C to distill off water and excess hydrazine.

-

Once the evolution of nitrogen ceases, cool the reaction mixture.

-

Add water to the cooled mixture and acidify with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the ether extracts with water, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the residue by vacuum distillation to yield 4-(4-methoxyphenyl)-1-butanol.

Modern Applications and Signaling Pathway Relevance

In contemporary research, 4-(4-methoxyphenyl)-1-butanol serves as a crucial linker molecule in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[10] PROTACs are bifunctional molecules that induce the degradation of specific target proteins.[10] The butanol derivative provides a flexible aliphatic chain to connect a ligand for the target protein and a ligand for an E3 ubiquitin ligase.[10]

Caption: Role of the butanol moiety in a PROTAC workflow.

Furthermore, this compound is a reactant in the preparation of nonimidazole histamine H3 receptor ligands.[11] The histamine H3 receptor is a G protein-coupled receptor that acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters. While 4-(4-methoxyphenyl)-1-butanol itself does not directly interact with the signaling pathway, it forms part of the scaffold of the final ligand that antagonizes the H3 receptor, leading to potential therapeutic effects in neurological disorders.

Conclusion

4-(4-Methoxyphenyl)-1-butanol, while not a compound of household recognition, represents a versatile and enduring chemical entity. Its synthesis, rooted in the foundational principles of organic chemistry, has paved the way for its application in diverse fields. From contributing to the pleasant aroma of consumer products to being an indispensable tool in the development of cutting-edge therapeutics like PROTACs, the journey of this molecule underscores the profound impact of fundamental chemical synthesis on scientific advancement. The detailed protocols and compiled data within this whitepaper provide a valuable resource for researchers leveraging this compound in their own investigations.

References

- 1. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. benchchem.com [benchchem.com]

- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 10. webassign.net [webassign.net]

- 11. 4-(4-Methoxyphenyl)-1-butanol | 52244-70-9 [chemicalbook.com]

An In-Depth Technical Guide to Potential Derivatives of 4-(4-Methoxyphenyl)-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential derivatives of 4-(4-methoxyphenyl)-1-butanol, a versatile chemical scaffold. The document details the synthesis, biological activities, and experimental protocols for key derivatives, with a focus on their potential as histamine H3 receptor antagonists and building blocks for Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Versatile Scaffold of 4-(4-Methoxyphenyl)-1-butanol